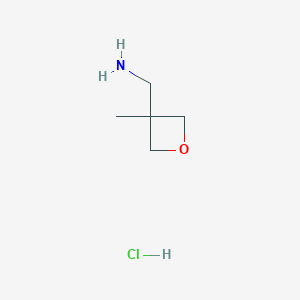

(3-Methyloxetan-3-yl)methanamine hydrochloride

CAS No.: 1314788-89-0

Cat. No.: VC7943340

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1314788-89-0 |

|---|---|

| Molecular Formula | C5H12ClNO |

| Molecular Weight | 137.61 |

| IUPAC Name | (3-methyloxetan-3-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO.ClH/c1-5(2-6)3-7-4-5;/h2-4,6H2,1H3;1H |

| Standard InChI Key | LRPYVUPFGSJBST-UHFFFAOYSA-N |

| SMILES | CC1(COC1)CN.Cl |

| Canonical SMILES | CC1(COC1)CN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 3-methyloxetane ring system (a four-membered cyclic ether) with a methanamine group (-CHNH) attached to the methyl-substituted carbon. Protonation of the amine group with hydrochloric acid yields the hydrochloride salt, improving stability and handling characteristics . The InChI code (1S/C5H11NO.ClH/c1-5(2-6)3-7-4-5;/h2-4,6H2,1H3;1H) confirms the connectivity and stereochemistry .

Physicochemical Data

While detailed properties like melting point and density remain undocumented in available literature, key parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 137.61 g/mol | |

| Purity | ≥95% | |

| Storage Temperature | 2°C (refrigerated) | |

| Flash Point | 35.5°C (free base) |

The free base form (CAS 153209-97-3) has a boiling point of 134.5°C and a refractive index of 1.45, though these values may differ for the hydrochloride salt .

Synthesis and Preparation

Synthetic Pathways

The free base, (3-methyloxetan-3-yl)methanamine, is synthesized via nucleophilic substitution or reductive amination. A common route involves reacting 3-methyloxetan-3-ylmethanol with ammonia or primary amines under controlled conditions . For example:

The hydrochloride salt is subsequently obtained by treating the free base with hydrochloric acid, enhancing solubility and stability for storage and industrial use .

Optimization Challenges

Synthesis requires precise control of reaction parameters (temperature, pH) to avoid ring-opening reactions of the oxetane, which is prone to strain-induced degradation . Scalability remains a focus in industrial settings, with pilot plants optimizing yields through continuous-flow systems .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing bioactive molecules. Its oxetane ring is prized for improving metabolic stability and bioavailability in drug candidates. For instance, it is used in the development of kinase inhibitors and protease-activated receptor (PAR) antagonists .

Material Science

In polymer chemistry, the oxetane moiety participates in ring-opening polymerizations to produce epoxy resins and coatings with enhanced mechanical properties . The amine group further enables cross-linking reactions, facilitating the creation of durable materials.

Future Directions

Research Opportunities

-

Drug Discovery: Exploration as a bioisostere for tert-butyl or cyclopropyl groups.

-

Chemical Biology: Probing its role in photoaffinity labeling or PROTACs (proteolysis-targeting chimeras).

Industrial Scaling

Advances in continuous manufacturing and biocatalysis could reduce production costs, broadening accessibility for academic and industrial labs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume